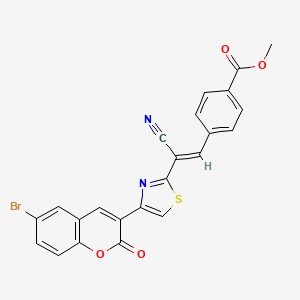

(E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate" is a multifunctional molecule that appears to be related to a class of compounds known for their heterocyclic structures and potential pharmacological activities. While the specific compound is not directly described in the provided papers, similar compounds with chromen and thiazolyl groups have been synthesized and studied for various properties and applications.

Synthesis Analysis

The synthesis of related compounds involves condensation reactions and the use of versatile synthons for the preparation of polysubstituted heterocyclic systems. For instance, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs are prepared from corresponding precursors and used as synthons for creating various heterocyclic systems . These methods could potentially be adapted for the synthesis of the compound , given its structural similarities.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single-crystal X-ray diffraction. For example, the structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate was determined and found to crystallize in the triclinic crystal system . This suggests that the compound of interest may also exhibit a complex crystalline structure, potentially with intramolecular and intermolecular hydrogen bonding due to the presence of hydroxy and carbonyl groups.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been investigated using density functional theory (DFT). Studies include the analysis of global chemical reactivity descriptors, natural population analysis (NPA), and thermodynamic properties . These studies provide insights into how the compound might behave in different chemical reactions, especially in solvent media, which is crucial for understanding its reactivity and stability.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with chromen and thiazolyl groups have been of interest in various studies. For instance, the non-linear optical (NLO) properties of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate have been explored, indicating potential applications in materials science . Additionally, the pharmacological properties of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one derivatives have been screened, showing atypical antipsychotic activity . These findings suggest that the compound may also possess unique physical, chemical, and biological properties worthy of further investigation.

Scientific Research Applications

Synthetic Protocols and Applications

Synthetic Approaches and Structural Importance (E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate encompasses a benzothiazole and chromenone structure, which are significant in medicinal chemistry. The synthetic protocols for compounds like 6H-benzo[c]chromen-6-ones, which are structurally related, involve Suzuki coupling reactions and Michael acceptor reactions with dicarbonyl compounds. These compounds are core structures in secondary metabolites with considerable pharmacological importance (Mazimba, 2016; Mazimba, 2016).

Biological Activities and Pharmacological Applications Benzothiazole derivatives, including those similar to (E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate, demonstrate a wide range of biological activities. They exhibit anti-viral, anti-microbial, anti-diabetic, anti-tumor, anti-inflammatory, and anti-cancer properties, making them a crucial component in medicinal chemistry. The structural variations, particularly substitution at specific positions, significantly contribute to their diverse biological activities (Bhat & Belagali, 2020).

properties

IUPAC Name |

methyl 4-[(E)-2-[4-(6-bromo-2-oxochromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoethenyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H13BrN2O4S/c1-29-22(27)14-4-2-13(3-5-14)8-16(11-25)21-26-19(12-31-21)18-10-15-9-17(24)6-7-20(15)30-23(18)28/h2-10,12H,1H3/b16-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKWJHFQJIYDYDD-LZYBPNLTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=CC(=C4)Br)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H13BrN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-methyl 4-(2-(4-(6-bromo-2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-cyanovinyl)benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-phenyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2521710.png)

![N-(2-methoxyphenyl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2521714.png)

![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-(2-methoxyethyl)-3-methyl-3,7-dihydro-2H-purin-2-one](/img/no-structure.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2521716.png)

![2-[(2-Chloro-4-nitrophenyl)formamido]-3-methylbutanoic acid](/img/structure/B2521723.png)

![Methyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]-3,5-dinitrobenzoate](/img/structure/B2521724.png)

![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2521727.png)

![1-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrobenzyl}oxy)-2,3-dimethylbenzene](/img/structure/B2521732.png)